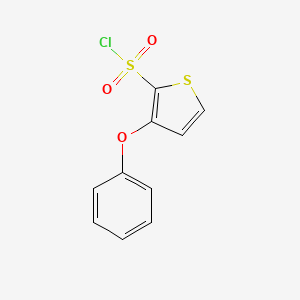

3-Phenoxythiophene-2-sulfonyl chloride

Description

Properties

CAS No. |

166964-13-2 |

|---|---|

Molecular Formula |

C10H7ClO3S2 |

Molecular Weight |

274.7 g/mol |

IUPAC Name |

3-phenoxythiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C10H7ClO3S2/c11-16(12,13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

JVJQBODRROTGJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

3-Phenoxythiophene-2-sulfonyl chloride has shown significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. Some notable applications include:

- Endothelin Receptor Antagonists : Compounds derived from this compound have been investigated for their activity as endothelin receptor antagonists, which are useful in treating conditions such as hypertension and heart disease .

- Anticancer Agents : Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, synthesized compounds based on this scaffold have demonstrated IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting their potential as anticancer therapeutics .

Case Study 1: Endothelin Receptor Antagonism

A study explored the efficacy of 3-phenoxythiophene derivatives as selective endothelin receptor antagonists. The compounds were tested in vitro and showed promising results in blocking endothelin-induced vasoconstriction, indicating potential therapeutic benefits for cardiovascular diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of derivatives synthesized from this compound. The study involved screening a series of compounds against HCT-116 and MCF-7 cell lines, revealing several candidates with significant antiproliferative effects. The mechanism of action was attributed to the selective targeting of cancerous cells, making these compounds viable candidates for further development .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (μg/mL) | Target Cell Line |

|---|---|---|---|

| 3-Phenoxythiophene Derivative A | Endothelin Antagonist | N/A | Vascular Smooth Muscle |

| 3-Phenoxythiophene Derivative B | Anticancer | 1.9 - 7.52 | HCT-116 |

| 3-Phenoxythiophene Derivative C | Anticancer | N/A | MCF-7 |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Phenoxythiophene-2-sulfonyl chloride with structurally analogous sulfonyl chlorides:

Key Observations :

- Molecular Weight: The compound’s higher molecular weight (~282.80) compared to simpler derivatives (e.g., 200.59 for the fluorinated analog) reflects the phenoxy group’s contribution.

- Reactivity: Electron-withdrawing groups (e.g., –F) enhance the electrophilicity of the sulfonyl chloride group, while bulky substituents (e.g., phenoxy) may hinder nucleophilic attack .

Physical and Chemical Properties

Limited data exist for this compound, but comparisons can be drawn:

- Boiling Point : Trifluoromethanesulfonyl chloride (unrelated but structurally simple) boils at 29–32°C , while bulkier derivatives (e.g., naphthalene-based) likely have higher boiling points due to increased molecular weight.

- Density : Aryl-substituted sulfonyl chlorides (e.g., 6-methoxynaphthalene-2-sulfonyl chloride) exhibit densities >1.5 g/mL, similar to trifluoromethanesulfonyl chloride (1.583 g/mL) .

- Solubility : Thiophene-based sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., DCM, THF) but hydrolyze readily in water .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenoxythiophene-2-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of 3-phenoxythiophene using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂). Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 thiophene derivative to sulfonating agent). Post-reaction quenching with ice water and purification via recrystallization (using toluene/hexane) are critical for isolating the product .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm structure by NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.9 ppm for sulfonyl chloride group) .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and quantified by iodometric titration for active chlorine content. Stabilizers like molecular sieves (4Å) can mitigate moisture-induced degradation .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?

- Methodology : The sulfonyl chloride group reacts with amines (e.g., aniline) to form sulfonamides (room temperature, DCM solvent, 85–90% yield) or with alcohols (e.g., ethanol) to yield sulfonate esters (reflux in THF, 70–75% yield). Steric hindrance from the phenoxy group may slow reactivity at the 2-position of the thiophene ring .

Advanced Research Questions

Q. How can competing side reactions (e.g., ring chlorination or oxidation) be minimized during synthesis?

- Methodology : Use milder sulfonating agents (e.g., SO₂Cl₂ instead of ClSO₃H) and controlled addition rates to avoid excessive heat generation. Computational modeling (DFT) of the thiophene ring’s electron density can predict regioselectivity, guiding reagent selection .

- Data Contradiction : While SO₂Cl₂ typically favors sulfonation, evidence suggests chlorination may occur at elevated temperatures (>40°C). Validate product composition via high-resolution mass spectrometry (HRMS) to distinguish between sulfonyl chloride and chlorinated byproducts .

Q. What advanced analytical techniques are recommended for characterizing reaction intermediates and byproducts?

- Methodology : Use LC-MS/MS for real-time monitoring of intermediates. X-ray crystallography can resolve structural ambiguities (e.g., confirming sulfonyl chloride orientation relative to the phenoxy group). For byproduct identification, GC-MS with electron ionization (EI) is effective for volatile derivatives .

Q. How does the thiophene ring’s electronic structure influence the compound’s reactivity compared to benzene-based analogs?

- Methodology : Comparative studies using cyclic voltammetry reveal higher electron density at the thiophene 5-position due to sulfur’s lone pairs, making it more susceptible to electrophilic attack. Substituent effects (e.g., phenoxy vs. methyl groups) are quantified via Hammett σ constants to predict reaction pathways .

Methodological Best Practices

- Experimental Design : Include control reactions with structurally similar compounds (e.g., 3-methylthiophene-2-sulfonyl chloride) to isolate the phenoxy group’s impact on reactivity .

- Safety Protocols : Handle in a fume hood with PPE (nitrile gloves, face shield) due to lachrymatory and corrosive hazards. Neutralize waste with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.